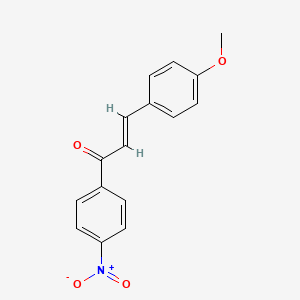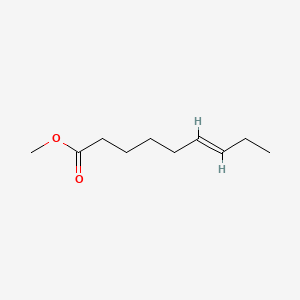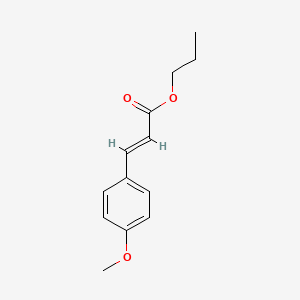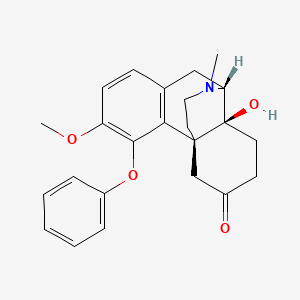
Argophyllin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Argophyllin A is a natural product found in Helianthus annuus and Helianthus argophyllus with data available.
Scientific Research Applications
Alzheimer's Disease Research
Argophyllin A has been explored in the context of Alzheimer's disease. A study conducted by Lovestone et al. (2015) investigated the use of tideglusib, related to Argophyllin A, in Alzheimer's disease. This Phase II trial found that while tideglusib was safe, it did not show significant clinical benefit in the trial. However, the study suggested the need for further exploration in early disease stages and over a longer duration to fully assess its potential in Alzheimer's disease treatment (Lovestone et al., 2015).
Eco-Friendly Synthesis and Catalytic Activity
Another application of Argophyllin A-related compounds is in eco-friendly synthesis and catalysis. Hu et al. (2017) developed a theophylline-assisted green approach for the synthesis of PtAu nanospheres/reduced graphene oxide. These nanocomposites showed enhanced catalytic activity for the reduction and removal of toxic chromium (VI), indicating potential applications in wastewater treatment and environmental protection (Hu et al., 2017).
Advancements in Profiling Float Technology
In the field of marine science, Argophyllin A-related technologies have been instrumental. Roemmich et al. (2019) discuss the Argo Program, which uses profiling floats for oceanic research. This program has significantly contributed to understanding ocean temperature, salinity, and biogeochemical processes. The advancement in platform and sensor technologies related to Argophyllin A has opened new opportunities for studying ocean dynamics (Roemmich et al., 2019).
Antibiotic Resistance Research
Scaria et al. (2005) developed the ARGO database, containing gene sequences related to vancomycin and β-lactam resistance, which are of high relevance in the study of multi-drug resistant bacteria. This database enhances research on antibiotic resistance genes and their spread, which is critical in addressing antibiotic resistance issues (Scaria et al., 2005).
Cardiovascular and Neurological Applications
Adenosine receptors, targeted by compounds like Argophyllin A, play a significant role in various therapeutic areas. Gao and Jacobson (2011) discuss the clinical trials and potential applications of adenosine receptor agonists in conditions such as cardiac arrhythmias, neuropathic pain, inflammatory diseases, and cancer (Gao & Jacobson, 2011).
Methodological Advances in Medicinal Plant Research
Phillipson (2003) highlights the significant role of advanced scientific methodologies, including those related to Argophyllin A, in understanding the actions of herbal medicines. These advancements have been crucial in medicinal plant research, contributing to the development of new therapeutic agents (Phillipson, 2003).
properties
CAS RN |
81686-17-1 |
|---|---|
Molecular Formula |
C20H28O7 |
Molecular Weight |
380.4 g/mol |
IUPAC Name |
(8,9-dihydroxy-4,9-dimethyl-14-methylidene-13-oxo-5,12-dioxatricyclo[9.3.0.04,6]tetradecan-2-yl) (E)-2-methylbut-2-enoate |
InChI |
InChI=1S/C20H28O7/c1-6-10(2)17(22)25-13-9-20(5)15(27-20)7-14(21)19(4,24)8-12-16(13)11(3)18(23)26-12/h6,12-16,21,24H,3,7-9H2,1-2,4-5H3/b10-6+ |
InChI Key |
OFNWVOIJEOVYPP-UXBLZVDNSA-N |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)(C)O)O)C |
SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)(C)O)O)C |
Canonical SMILES |
CC=C(C)C(=O)OC1CC2(C(O2)CC(C(CC3C1C(=C)C(=O)O3)(C)O)O)C |
Other CAS RN |
81686-17-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]aniline](/img/structure/B1623634.png)


![9-Borabicyclo[3.3.1]nonane, 9-(2-propenyl)-](/img/structure/B1623642.png)





![[(Z)-(1,3-dihydroxy-2,2,5,5-tetramethylimidazolidin-4-ylidene)methyl]diazene](/img/structure/B1623652.png)



